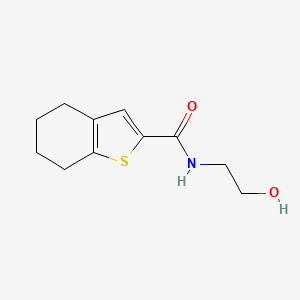

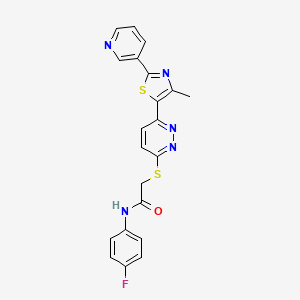

![molecular formula C12H20N2O2 B2514834 N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide CAS No. 1436307-00-4](/img/structure/B2514834.png)

N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2014 and has since been studied extensively for its potential applications in cancer treatment. CX-5461 has been shown to selectively target cancer cells with defects in the p53 pathway, making it a promising therapeutic option for a variety of cancers.

科学的研究の応用

Heterocyclic Synthesis:

Cyanoacetamide derivatives serve as privileged structures for heterocyclic synthesis. Their carbonyl and cyano functionalities enable reactions with common bidentate reagents, leading to diverse heterocyclic compounds. The active hydrogen on C-2 can participate in condensation and substitution reactions. Researchers have explored N-aryl and/or heteryl cyanoacetamides to build organic heterocycles, potentially yielding better chemotherapeutic agents .

Cyanoacetohydrazides in Heterocyclic Synthesis:

Cyanoacetohydrazides play a crucial role in heterocyclic synthesis. Through cyclocondensation and cyclization reactions, they contribute to the formation of five-, six-, seven-, and eight-membered rings, as well as fused ring systems. These versatile compounds offer a valuable toolbox for designing novel heterocyclic structures .

Rh-Catalyzed C–CN Bond Formation:

In recent years, researchers have developed redox-neutral methods for C–CN bond formation. For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been used in Rh-catalyzed directed C–H cyanation of arenes. This approach allows the introduction of cyano groups into various aromatic substrates, expanding the synthetic toolbox .

作用機序

Target of Action

It is known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It is known that the active hydrogen on c-2 of cyanoacetamide compounds can take part in a variety of condensation and substitution reactions . This suggests that N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s predicted properties such as density, melting point, boiling point, and vapor pressure can provide some insights into its potential bioavailability.

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may have various molecular and cellular effects.

Action Environment

The compound’s predicted properties such as density, melting point, boiling point, and vapor pressure can provide some insights into how it might behave under different environmental conditions.

特性

IUPAC Name |

N-[cyano(cyclohexyl)methyl]-2-methoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-9(16-2)12(15)14-11(8-13)10-6-4-3-5-7-10/h9-11H,3-7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVLQKHESHZDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C#N)C1CCCCC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

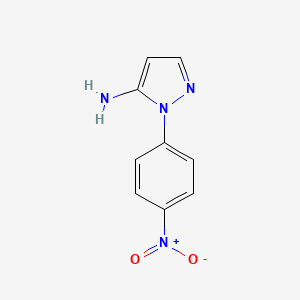

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

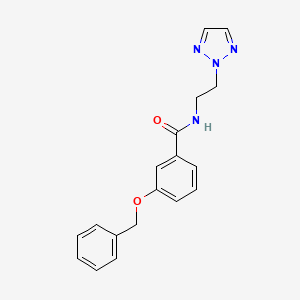

![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)

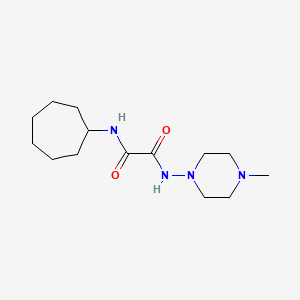

![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)

![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)